2-(3-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine
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Overview
Description
2-(3-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common synthetic routes include:
Condensation Reactions: Aminopyrazoles react with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones under controlled conditions.
Oxidative Annulation: Copper-mediated oxidative [3 + 2]-annulation of nitroalkenes with in situ generated pyridinium imines.
Industrial Production Methods
Industrial production methods for this compound are still under development, focusing on optimizing yields and reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazines, which can be further functionalized for specific applications.
Scientific Research Applications
2-(3-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, antianxiety, and anti-proliferative agent.
Biology: It is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways, leading to its observed biological effects. For instance, it may act as an inhibitor of certain kinases or enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A pyrazolo[1,5-a]pyrimidine used as a sedative agent.
Indiplon: Another sedative agent with a similar core structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Uniqueness
2-(3-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of chlorophenyl and fluorobenzyl groups enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-[(2-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3S/c20-15-6-3-5-13(10-15)17-11-18-19(22-8-9-24(18)23-17)25-12-14-4-1-2-7-16(14)21/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCMTAKKDAZSKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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